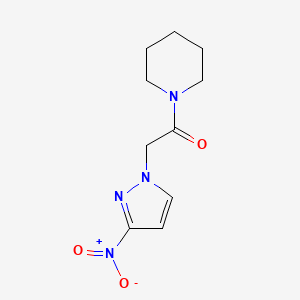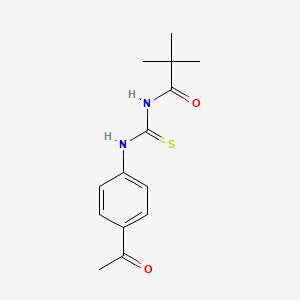
1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE
Descripción general
Descripción
1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE is a complex organic compound that features a diazinane ring substituted with benzyl groups and a nitrobenzodioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE typically involves multi-step organic reactions. A common approach might include:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate diamines with aldehydes or ketones.
Introduction of benzyl groups: Benzylation reactions using benzyl halides in the presence of a base.
Attachment of the nitrobenzodioxole moiety: This step might involve nitration reactions followed by cyclization to form the benzodioxole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The benzyl groups can be removed through hydrogenolysis.
Substitution: The diazinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.
Biology: Studying its interactions with biological macromolecules.
Industry: Potential use as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the diazinane ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibenzyl-2-(2H-1,3-benzodioxol-5-yl)-1,3-diazine: Lacks the nitro group, which might affect its reactivity and applications.
1,3-Dibenzyl-2-(6-methoxy-2H-1,3-benzodioxol-5-yl)-1,3-diazine: Contains a methoxy group instead of a nitro group, potentially altering its electronic properties.
Uniqueness
The presence of the nitro group in 1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE makes it unique compared to similar compounds, as it can participate in specific redox reactions and may have distinct biological activities.
Propiedades
IUPAC Name |
1,3-dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)-1,3-diazinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c29-28(30)22-15-24-23(31-18-32-24)14-21(22)25-26(16-19-8-3-1-4-9-19)12-7-13-27(25)17-20-10-5-2-6-11-20/h1-6,8-11,14-15,25H,7,12-13,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTVVKPNQZSUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B3604856.png)


![3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE](/img/structure/B3604877.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3604882.png)
![1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3604903.png)

![5-(HYDROXYMETHYL)-1'-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-NITRO-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE](/img/structure/B3604925.png)
![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3604933.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3604939.png)

![N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide](/img/structure/B3604954.png)
![2-(4-bromophenoxy)-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3604964.png)
![ETHYL 4-AMINO-2-({[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE](/img/structure/B3604975.png)
